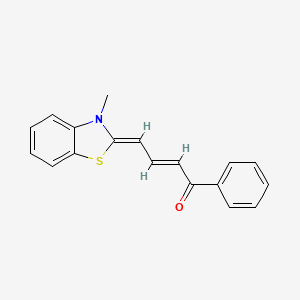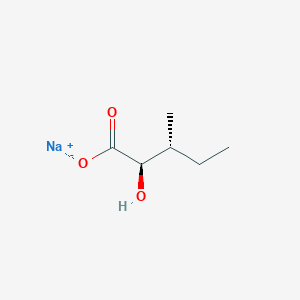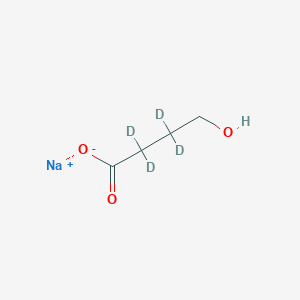
Sodium 4-hydroxybutyrate-2,2,3,3-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-hydroxybutyrate-2,2,3,3-d4: is an isotopically labeled compound, often used in scientific research. It is a deuterated form of sodium 4-hydroxybutyrate, where the hydrogen atoms at positions 2 and 3 are replaced with deuterium. This compound is primarily used as an internal standard in various analytical techniques due to its stability and distinct mass.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-hydroxybutyrate-2,2,3,3-d4 typically involves the deuteration of 4-hydroxybutyric acid. The process begins with the preparation of 4-hydroxybutyric acid, followed by the introduction of deuterium atoms. This can be achieved through catalytic exchange reactions using deuterium oxide (D2O) as the deuterium source. The final step involves neutralizing the deuterated acid with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced catalytic systems and controlled reaction conditions to ensure the efficient incorporation of deuterium atoms .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 4-hydroxybutyrate-2,2,3,3-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated 4-hydroxybutyric acid.
Reduction: Reduction reactions can convert it back to its corresponding alcohol form.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products: The major products formed from these reactions include deuterated derivatives of 4-hydroxybutyric acid and its corresponding alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, sodium 4-hydroxybutyrate-2,2,3,3-d4 is used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) due to its distinct isotopic signature .
Biology: In biological research, it is used to study metabolic pathways involving 4-hydroxybutyrate. Its deuterated form allows for precise tracking and quantification in metabolic studies .
Medicine: In medical research, it is used to investigate the pharmacokinetics and pharmacodynamics of 4-hydroxybutyrate and its derivatives. Its stable isotopic nature makes it ideal for tracing and studying drug metabolism .
Industry: In the industrial sector, it is used in the production of deuterated compounds for various applications, including pharmaceuticals and advanced materials .
Wirkmechanismus
The mechanism of action of sodium 4-hydroxybutyrate-2,2,3,3-d4 is similar to that of its non-deuterated counterpart. It acts as a central nervous system depressant by binding to gamma-aminobutyric acid (GABA) receptors and gamma-hydroxybutyrate (GHB) receptors in the brain. This binding results in inhibitory neurotransmission, leading to sedative and anesthetic effects .
Vergleich Mit ähnlichen Verbindungen
Sodium 4-hydroxybutyrate:
Sodium DL-3-hydroxybutyrate-3,4,4,4-d4: Another deuterated compound used as an internal standard in analytical chemistry.
Uniqueness: Sodium 4-hydroxybutyrate-2,2,3,3-d4 is unique due to its specific deuteration pattern, which provides distinct advantages in analytical applications. Its isotopic labeling allows for precise quantification and tracking in various research fields, making it a valuable tool in scientific investigations .
Eigenschaften
CAS-Nummer |
1251763-08-2 |
|---|---|
Molekularformel |
C4H3D4NaO3 |
Molekulargewicht |
130.1109971 |
IUPAC-Name |
sodium;2,2,3,3-tetradeuterio-4-hydroxybutanoate |
InChI |
InChI=1S/C4H8O3.Na/c5-3-1-2-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1/i1D2,2D2; |
SMILES |
C(CC(=O)[O-])CO.[Na+] |
Synonyme |
SodiuM 4-Hydroxybutyrate-d4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



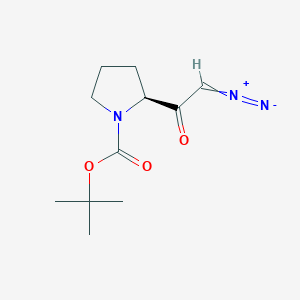
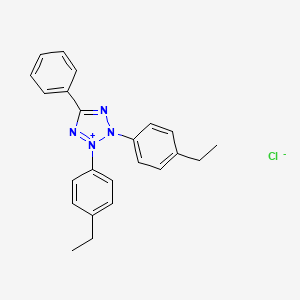
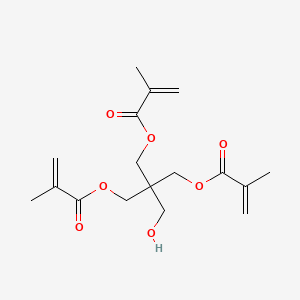
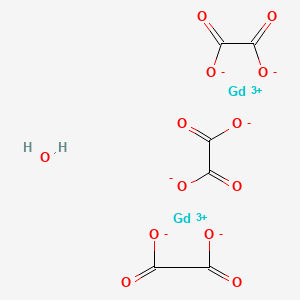
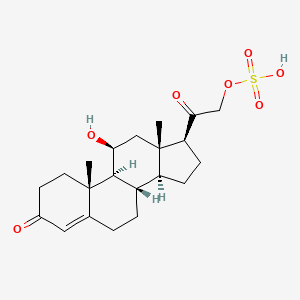
![(2R)-4-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid](/img/structure/B1141472.png)
